(4-Amino-1-naphthyl)amine dihydrochloride
Overview
Description
(4-Amino-1-naphthyl)amine dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It consists of an amino group and a naphthalene ring, making it a derivative of naphthylamine. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Amino-1-naphthyl)amine dihydrochloride can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst . The product is then purified through crystallization or other separation techniques.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(4-Amino-1-naphthyl)amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different chemical and physical properties depending on the specific reaction conditions .
Scientific Research Applications
(4-Amino-1-naphthyl)amine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Amino-1-naphthyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-Naphthyl)ethylenediamine dihydrochloride: This compound is similar in structure but has an ethylenediamine group instead of an amino group.
4-Amino-1-naphthol hydrochloride: This compound has a hydroxyl group instead of an amino group.
Uniqueness
(4-Amino-1-naphthyl)amine dihydrochloride is unique due to its specific combination of an amino group and a naphthalene ring, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
naphthalene-1,4-diamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.2ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h1-6H,11-12H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKZYFWWBNGFBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)N.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.